An In-Depth Technical Guide to 2,6-Dichloro-4-nitrophenyl chloroformate
An In-Depth Technical Guide to 2,6-Dichloro-4-nitrophenyl chloroformate
Introduction
2,6-Dichloro-4-nitrophenyl chloroformate is a highly reactive chemical intermediate of significant interest to researchers in the agrochemical and pharmaceutical industries.[1] Its molecular architecture, featuring a chloroformate group activated by a nitrated and dichlorinated phenyl ring, renders it a potent acylating agent. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, designed for professionals engaged in organic synthesis and drug development. The strategic placement of electron-withdrawing groups makes the 2,6-dichloro-4-nitrophenoxy moiety an excellent leaving group, facilitating reactions with a wide range of nucleophiles. Understanding the nuanced properties of this reagent is crucial for its effective application in the synthesis of complex molecular targets.
Physicochemical and Structural Properties
The inherent reactivity of 2,6-Dichloro-4-nitrophenyl chloroformate is a direct consequence of its chemical structure and physical properties.
| Property | Value | Source |
| CAS Number | 53579-34-3 | N/A |
| Molecular Formula | C₇H₂Cl₃NO₄ | Derived |
| Molecular Weight | 282.45 g/mol | Derived |
| Appearance | Expected to be a solid | Inferred from Precursor |
| Melting Point | Not specified; precursor melts at 123-126 °C | |
| Boiling Point | 165 - 167 °C at 17 hPa (for a related compound) | |
| Solubility | Soluble in organic solvents like THF and methylene chloride | [2] |
Note: Specific experimental data for the final compound is limited in public literature; some properties are inferred from its precursor, 2,6-dichloro-4-nitrophenol, and structurally related compounds.
Synthesis Protocol
The preparation of 2,6-dichloro-4-nitrophenyl chloroformate is typically achieved through the reaction of its corresponding phenol with phosgene or a phosgene equivalent. This process transforms the hydroxyl group into a highly reactive chloroformate.
Conceptual Workflow of Synthesis
Caption: Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate from its phenol precursor.
Step-by-Step Experimental Protocol
This protocol is adapted from established laboratory procedures.[2]
-
Preparation of the Phenoxide:
-
In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (1.33 g, 27.6 mmol, assuming 50% dispersion in oil) in 20 ml of anhydrous tetrahydrofuran (THF).
-
Dissolve 2,6-dichloro-4-nitrophenol (5.0 g, 24.0 mmol) in 10 ml of anhydrous THF.
-
Add the phenol solution dropwise to the stirred sodium hydride suspension at room temperature. The evolution of hydrogen gas should be observed.
-
Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the phenol, forming the corresponding sodium phenoxide. This increases the nucleophilicity of the oxygen atom, making it reactive towards the electrophilic phosgene.
-
Continue stirring for 1 hour at room temperature to ensure complete formation of the phenoxide.
-
-
Reaction with Phosgene:
-
In a separate, cooled (-10 °C) reaction vessel, prepare a solution of phosgene (14.0 g) in 50 ml of methylene chloride.
-
Safety Critical Step: Phosgene is extremely toxic. All manipulations must be performed in a certified chemical fume hood with appropriate safety measures and monitoring.
-
Add the previously prepared phenoxide suspension dropwise to the cold phosgene solution.
-
Causality: The reaction is performed at low temperature to control the exothermicity and minimize side reactions, such as the formation of the carbonate diester from the reaction of the product with another equivalent of the phenoxide.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Isolation:
-
Purge the reaction vessel with a stream of dry nitrogen to remove any excess phosgene into a suitable scrubber system.
-
Filter the mixture to remove the precipitated sodium chloride byproduct.[2]
-
Concentrate the filtrate under reduced pressure to remove the solvents (methylene chloride and THF).
-
The resulting residue is the crude 2,6-dichloro-4-nitrophenyl chloroformate, which can be purified further by recrystallization or chromatography if necessary.
-
Reactivity and Mechanistic Insights
The primary utility of 2,6-dichloro-4-nitrophenyl chloroformate lies in its function as a powerful electrophile for introducing a carbonyl group between two nucleophiles or attaching an activated carbonate moiety to a substrate.
General Reaction Mechanism
The chloroformate reacts readily with nucleophiles such as amines and alcohols. The electron-withdrawing effects of the two chlorine atoms and the para-nitro group make the 2,6-dichloro-4-nitrophenoxide a superb leaving group, thus driving the reaction forward. This reactivity is analogous to the well-studied 4-nitrophenyl chloroformate, which is widely used in peptide synthesis and for creating activated carbonates.[3][4][5][6]
Caption: General mechanism for the reaction of the title compound with a nucleophile.
Applications in Drug Development and Synthesis
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Carbamate and Carbonate Formation: This reagent is an ideal choice for synthesizing carbamates and carbonates, which are functional groups present in numerous pharmaceuticals.
-
Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or prodrug strategies, activated carbonates are used to link the active pharmaceutical ingredient (API) to a carrier or promoiety.[6]
-
Protecting Group Chemistry: The related 4-nitrophenyl chloroformate is used to install protecting groups on amines in peptide synthesis.[3][7] By extension, 2,6-dichloro-4-nitrophenyl chloroformate can be used to create highly labile protecting groups, potentially offering different cleavage conditions due to its enhanced reactivity.
Safety, Handling, and Storage
2,6-Dichloro-4-nitrophenyl chloroformate and related compounds are hazardous materials that require strict safety protocols. The information below is compiled from safety data for structurally similar and precursor compounds.
Hazard Identification
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[8][10] |
| Eye Damage | Causes serious eye damage.[8][10] |
| Respiratory Sensitization | May cause respiratory irritation.[10] |
| Reactivity | Moisture sensitive; reacts with water.[10][11] It is a lachrymator.[10] |
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9] Work must be conducted in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid breathing dust, vapor, or mist. Do not allow the material to come into contact with skin or eyes.[9] Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area.[12] Keep containers tightly closed and store under an inert atmosphere to protect from moisture.[10] The compound should be stored away from incompatible materials such as strong bases, acids, and alcohols.[13][14]
Conclusion
2,6-Dichloro-4-nitrophenyl chloroformate is a valuable and highly reactive reagent for advanced organic synthesis. Its utility stems from the superb leaving group ability of the 2,6-dichloro-4-nitrophenoxide anion, which facilitates the efficient synthesis of carbamates, carbonates, and other acyl derivatives under mild conditions. While its reactivity is a significant asset, it also necessitates careful handling and storage due to its hazardous and moisture-sensitive nature. For the medicinal chemist and drug development professional, this compound represents a powerful tool for constructing complex molecular architectures and implementing advanced linker strategies.
References
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PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate. PrepChem.com. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. rsc.org. Available at: [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. National Center for Biotechnology Information. Available at: [Link]
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ChemDmart. (n.d.). Safety data sheet. chemdmart.com. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). The Essential Role of 4-Nitrophenyl Chloroformate in Modern Organic Synthesis. innopharmchem.com. Available at: [Link]
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Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. coleparmer.com. Available at: [Link]
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Haz-Map. (n.d.). 4-Nitrophenyl chloroformate. National Institutes of Health. Available at: [Link]
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Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. quickcompany.in. Available at: [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
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HazComFast. (n.d.). 2,6-Dichloro-4-nitrophenol (CAS 618-80-4) - Safety Data. hazcomfast.com. Available at: [Link]
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Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. emerginginvestigators.org. Available at: [Link]
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Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. orgsyn.org. Available at: [Link]
- Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate. patents.google.com.
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PubMed. (n.d.). 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase. National Center for Biotechnology Information. Available at: [Link]
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